2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol
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Overview
Description
2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C11H24O6This compound is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, and Triethylene glycol monomethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 2-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the phenol group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with various molecular targets and pathways. It can act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol monomethyl ether: Similar structure but with fewer ethoxy groups.
Methoxytriethylene glycol: Another name for the same compound.
Polyethylene glycols: A broader class of compounds with varying chain lengths.
Uniqueness
2-(2-(2-(2-(2-Methoxyphenoxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to its specific structure, which imparts distinct physicochemical properties such as high solubility in water and organic solvents, low volatility, and excellent compatibility with various chemical systems .
Properties
CAS No. |
77544-62-8 |
---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O6/c1-17-14-4-2-3-5-15(14)21-13-12-20-11-10-19-9-8-18-7-6-16/h2-5,16H,6-13H2,1H3 |
InChI Key |
QTGXATSYZCDZCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOCCOCCO |
Origin of Product |
United States |
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